![molecular formula C18H18ClN3O3 B2489859 3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921481-21-2](/img/structure/B2489859.png)
3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. It was first discovered by Pfizer researchers as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. Since then, it has been extensively studied for its therapeutic potential in various diseases.
Scientific Research Applications
- Researchers have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds (compounds 4–13) as novel CDK2 inhibitors .
- These compounds demonstrated significant cytotoxic activities against cancer cell lines (MCF-7, HCT-116, and HepG-2) with IC50 values ranging from 6 to 99 nM, outperforming sorafenib (a known anticancer drug) .
- Compound 14, in particular, displayed potent dual activity against both cancer cell lines and CDK2, making it a promising candidate for further investigation .
- The compounds exhibited suitable drug-likeness properties, which aid in predicting their potential as antitumor agents .
- These hybrids were analyzed for their drug-like properties and in vitro inhibition potential against bacteria such as S. aureus and K. pneumoniae .
- Given the rise of antibiotic resistance, exploring new antibacterial agents is crucial, and these hybrids show promise in this area .
CDK2 Inhibition for Cancer Treatment
In Silico ADMET Studies
Mechanochemical Synthesis
Antibacterial Activity
Cell Cycle Alteration and Apoptosis Induction
Enzymatic Inhibitory Activity
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-3-10-25-14-8-9-20-16-15(14)17(23)22(18(24)21(16)2)11-12-4-6-13(19)7-5-12/h4-9H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWRHXWARJHPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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